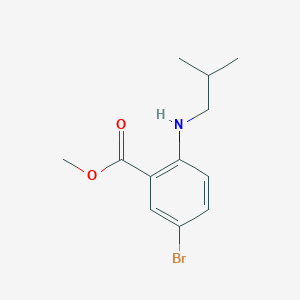

Methyl 5-bromo-2-(isobutylamino)benzoate

Description

Properties

CAS No. |

937678-69-8 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

methyl 5-bromo-2-(2-methylpropylamino)benzoate |

InChI |

InChI=1S/C12H16BrNO2/c1-8(2)7-14-11-5-4-9(13)6-10(11)12(15)16-3/h4-6,8,14H,7H2,1-3H3 |

InChI Key |

UDVQKXNCRGDQBT-UHFFFAOYSA-N |

SMILES |

CC(C)CNC1=C(C=C(C=C1)Br)C(=O)OC |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Therapeutic Agents

Methyl 5-bromo-2-(isobutylamino)benzoate serves as a key intermediate in the synthesis of various therapeutic agents. Its structural properties allow it to be modified into compounds with potential pharmacological activity. For instance, it is utilized in the synthesis of SGLT2 inhibitors, which are under investigation for their efficacy in treating diabetes .

1.2. Antidiabetic Drug Development

Recent studies have highlighted the role of brominated aromatic compounds, including this compound, in developing antidiabetic medications such as Dapagliflozin. This compound acts as a precursor in synthesizing more complex structures that exhibit hypoglycemic effects .

Chemical Synthesis Applications

2.1. Intermediate in Organic Synthesis

As an intermediate, this compound is crucial for synthesizing other organic compounds. Its ability to undergo further reactions makes it valuable in creating diverse chemical entities, including agrochemicals and dyes .

2.2. Reaction Pathways

The compound can be transformed through various reaction pathways:

- Bromination Reactions : It can participate in electrophilic substitution reactions due to the presence of the bromine atom, allowing for further functionalization.

- Amine Coupling : The amino group can be involved in coupling reactions to form more complex amine derivatives, which are often biologically active .

Case Studies

Another investigation explored the use of this compound in synthesizing agrochemicals. The compound was successfully converted into herbicides with effective weed control properties, showcasing its versatility beyond medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Alkoxy Groups: Replacing the methoxy group in Methyl 5-bromo-2-methoxybenzoate with an isobutylamino group introduces hydrogen-bonding capability, which may improve crystal packing efficiency (as seen in π–π interactions in ) and alter solubility .

Physicochemical Properties

- Solubility: The isobutylamino group likely increases solubility in polar solvents compared to purely alkyl-substituted benzoates (e.g., isobutyl benzoate ). However, the bromine atom may counterbalance this by enhancing hydrophobicity.

- Melting Point: Crystallographic data for this compound () suggest a well-ordered lattice due to π–π stacking, implying a higher melting point than less structured analogs like Methyl 2-(methylamino)benzoate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-(isobutylamino)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a brominated benzoate precursor (e.g., methyl 5-bromo-2-aminobenzoate) can react with isobutylamine under anhydrous conditions. Key parameters include:

- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) for improved solubility of aromatic intermediates .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted amines or side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons near δ 7.0–8.0 ppm (split due to bromine’s deshielding effect). Isobutylamino protons appear as a multiplet at δ 1.0–2.5 ppm (CH2 and CH3 groups) .

- ¹³C NMR : Carbonyl (C=O) signal at ~168 ppm; brominated aromatic carbons at ~115–130 ppm .

- HR-MS : Molecular ion peak matching m/z [M+H]+ calculated for C₁₂H₁₅BrNO₂ (~292.03 g/mol) .

Q. How does the substitution pattern (bromo, isobutylamino, methyl ester) influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

- Isobutylamino group : Participates in hydrogen bonding, affecting solubility and crystallinity. Can be acylated or alkylated for functional diversification .

- Methyl ester : Hydrolyzable to carboxylic acid under basic conditions (e.g., NaOH/MeOH), enabling further conjugation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing interactions : π-π stacking between aromatic rings (distance ~3.5 Å) and weak C–H⋯O/N hydrogen bonds stabilizing the lattice .

- Conformational analysis : Non-coplanar arrangements of substituents (e.g., isobutylamino group tilted relative to the benzene plane) .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm stereoelectronic effects .

Q. What strategies are recommended for analyzing contradictory bioactivity data between in vitro and in vivo studies involving this compound?

- Methodological Answer :

- Metabolic stability : Assess hepatic microsomal stability (e.g., using LC-MS) to identify rapid degradation in vivo .

- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .

- Dose optimization : Conduct pharmacokinetic studies (Cmax, AUC) to reconcile efficacy gaps between assays .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound’s aromatic ring?

- Methodological Answer :

- DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions (e.g., para to bromine) prone to nucleophilic substitution .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to forecast feasible reaction pathways for bromine replacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.